molecular formula C23H19ClN6O B288930 5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-ethyl-1H-pyrazole-4-carbonitrile

5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-ethyl-1H-pyrazole-4-carbonitrile

Cat. No. B288930
M. Wt: 430.9 g/mol
InChI Key: BUXWVXDQDRUQDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-ethyl-1H-pyrazole-4-carbonitrile, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling of cytokine receptors, particularly those involved in the immune system. CP-690,550 has been studied extensively for its potential therapeutic applications in various autoimmune diseases.

Mechanism of Action

5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-ethyl-1H-pyrazole-4-carbonitrile specifically targets JAK3, which is involved in the signaling of cytokine receptors, particularly those involved in the immune system. By inhibiting JAK3, 5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-ethyl-1H-pyrazole-4-carbonitrile prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines, thereby reducing inflammation and preventing tissue damage.
Biochemical and Physiological Effects:
5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-ethyl-1H-pyrazole-4-carbonitrile has been shown to be effective in reducing inflammation and preventing tissue damage in animal models of autoimmune diseases. It has also been shown to reduce the number of activated T cells and B cells, which play a crucial role in the development of autoimmune diseases. In addition, 5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-ethyl-1H-pyrazole-4-carbonitrile has been shown to have a favorable safety profile in clinical trials.

Advantages and Limitations for Lab Experiments

5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-ethyl-1H-pyrazole-4-carbonitrile has several advantages for lab experiments, including its specificity for JAK3 and its ability to reduce inflammation and prevent tissue damage. However, it also has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential future directions for research on 5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-ethyl-1H-pyrazole-4-carbonitrile. One area of interest is the development of more selective JAK3 inhibitors that can target specific cytokine receptors and signaling pathways. Another area of interest is the development of combination therapies that can target multiple pathways involved in autoimmune diseases. Finally, there is also interest in exploring the potential therapeutic applications of 5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-ethyl-1H-pyrazole-4-carbonitrile in other diseases, such as cancer and transplant rejection.

Synthesis Methods

The synthesis of 5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-ethyl-1H-pyrazole-4-carbonitrile involves several chemical reactions, starting with the condensation of 4-chloro-2-methylphenol and 2-phenylpyrimidine-4-carbaldehyde to form the intermediate 6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-ol. This intermediate is then reacted with ethyl 4-bromo-1H-pyrazole-3-carboxylate to form the pyrazole ring, followed by the introduction of the cyano group to form the final product.

Scientific Research Applications

5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-ethyl-1H-pyrazole-4-carbonitrile has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and preventing tissue damage in animal models of these diseases.

properties

Molecular Formula

C23H19ClN6O

Molecular Weight

430.9 g/mol

IUPAC Name

5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-ethylpyrazole-4-carbonitrile

InChI

InChI=1S/C23H19ClN6O/c1-3-18-17(13-25)22(26)30(29-18)20-12-21(31-19-10-9-16(24)11-14(19)2)28-23(27-20)15-7-5-4-6-8-15/h4-12H,3,26H2,1-2H3

InChI Key

BUXWVXDQDRUQDO-UHFFFAOYSA-N

SMILES

CCC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=C(C=C(C=C4)Cl)C

Canonical SMILES

CCC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=C(C=C(C=C4)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.